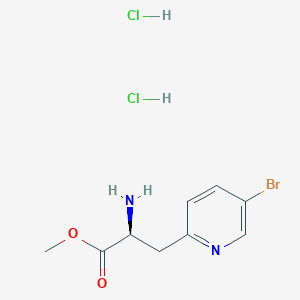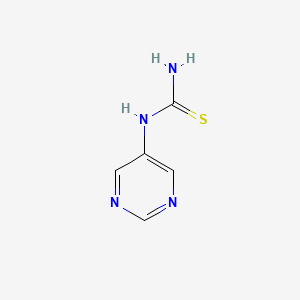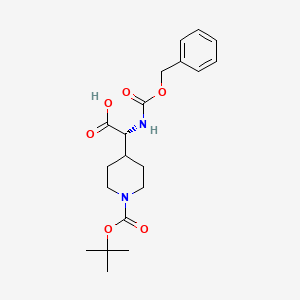
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl is a chemical compound with significant interest in various scientific fields. It is a derivative of pyridine and contains a bromine atom, making it a valuable intermediate in organic synthesis and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl typically involves the reaction of 5-bromopyridine with appropriate amino acids under controlled conditions. The process may include steps such as bromination, esterification, and amination. Specific reagents and catalysts are used to facilitate these reactions, ensuring high yield and purity .
Industrial Production Methods
Industrial production of this compound often employs large-scale reactors and optimized reaction conditions to maximize efficiency. Techniques such as continuous flow synthesis and automated control systems are utilized to maintain consistent quality and reduce production costs .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: The bromine atom allows for substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired product, with temperature, solvent, and pH being critical factors .
Major Products Formed
Major products formed from these reactions include various substituted pyridine derivatives, amines, and esters. These products have applications in pharmaceuticals, agrochemicals, and material science .
Applications De Recherche Scientifique
Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl is widely used in scientific research, including:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of enzyme interactions and metabolic pathways.
Medicine: As a precursor in the development of drugs targeting specific receptors.
Industry: In the production of specialty chemicals and advanced materials.
Mécanisme D'action
The mechanism of action of Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit or activate these targets, leading to various biological effects. The pathways involved include signal transduction, metabolic regulation, and gene expression .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds include other bromopyridine derivatives and amino acid esters. Examples are 5-bromo-2-methylpyridin-3-amine and N-(pyridin-2-yl)amides .
Uniqueness
What sets Methyl (S)-2-amino-3-(5-bromopyridin-2-YL)propanoate 2hcl apart is its specific structure, which allows for unique interactions with biological targets. Its bromine atom and amino acid ester moiety provide versatility in chemical reactions and applications .
Propriétés
Formule moléculaire |
C9H13BrCl2N2O2 |
|---|---|
Poids moléculaire |
332.02 g/mol |
Nom IUPAC |
methyl (2S)-2-amino-3-(5-bromopyridin-2-yl)propanoate;dihydrochloride |
InChI |
InChI=1S/C9H11BrN2O2.2ClH/c1-14-9(13)8(11)4-7-3-2-6(10)5-12-7;;/h2-3,5,8H,4,11H2,1H3;2*1H/t8-;;/m0../s1 |
Clé InChI |
PCFVACSSBNXSHL-JZGIKJSDSA-N |
SMILES isomérique |
COC(=O)[C@H](CC1=NC=C(C=C1)Br)N.Cl.Cl |
SMILES canonique |
COC(=O)C(CC1=NC=C(C=C1)Br)N.Cl.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-{[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-N-(2,4-dimethoxyphenyl)acetamide](/img/structure/B12275958.png)




![4-chloro-1-{[1-(3,4-dimethoxybenzenesulfonyl)azetidin-3-yl]methyl}-1H-pyrazole](/img/structure/B12275973.png)
![4-(3,5-dimethyl-1H-pyrazol-1-yl)-2-methyl-6-(4-{pyrido[3,4-d]pyrimidin-4-yl}piperazin-1-yl)pyrimidine](/img/structure/B12275980.png)


![(1S,4R,5R)-2-[(tert-butoxy)carbonyl]-2-azabicyclo[2.1.1]hexane-5-carboxylic acid](/img/structure/B12275994.png)
![Ethyl (2E)-3-(3-bromo-2-{[2-({[(1,1-dimethylethyl)oxy]carbonyl}amino)ethyl]oxy}phenyl)-2-propenoate](/img/structure/B12276006.png)
![3-(1H-pyrazol-1-yl)-6-(4-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperazin-1-yl)pyridazine](/img/structure/B12276013.png)
![N-[2-(diethylamino)ethyl]bicyclo[2.2.1]heptan-2-amine](/img/structure/B12276020.png)

